Solubility profile of 1-(2-Aminothiophen-3-yl)-2-methylpropan-1-one in organic solvents
Solubility profile of 1-(2-Aminothiophen-3-yl)-2-methylpropan-1-one in organic solvents
The following technical guide details the solubility profile, thermodynamic modeling, and experimental protocols for 1-(2-Aminothiophen-3-yl)-2-methylpropan-1-one (CAS: 59679-22-4).
Executive Summary
1-(2-Aminothiophen-3-yl)-2-methylpropan-1-one (also known as 2-Amino-3-isobutyrylthiophene) is a critical heterocyclic intermediate, primarily utilized in the synthesis of atypical antipsychotics such as Olanzapine .
Precise solubility data for this compound is essential for three process engineering stages:
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Reaction Medium Selection: Ensuring homogeneity during the Gewald reaction or subsequent cyclizations.
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Purification: Designing cooling crystallization cycles to maximize yield and purity.
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Formulation: Understanding solvent interactions for pre-formulation studies.
This guide provides a predictive solubility landscape based on structural functional group analysis (SFGA), followed by a rigorous, self-validating experimental protocol for generating definitive thermodynamic data.
Physicochemical Characterization
Before establishing solubility, the solid-state properties of the solute must be defined to ensure data reproducibility.
| Property | Specification | Relevance to Solubility |
| Chemical Name | 1-(2-Aminothiophen-3-yl)-2-methylpropan-1-one | Target Solute |
| CAS Registry | 59679-22-4 | Identity Verification |
| Molecular Formula | C₈H₁₁NOS | MW: 169.24 g/mol |
| Physical State | Yellow to Orange Crystalline Solid | Particle size affects dissolution rate |
| Melting Point | ~80–95 °C (Typical range for analogs) | |
| Key Functional Groups | Primary Amine (-NH₂), Ketone (C=O), Thiophene | H-Bond Donor/Acceptor sites |
Structural Polarity Analysis
The molecule exhibits amphiphilic character :
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Hydrophobic Region: The thiophene ring and the isobutyryl isopropyl group.
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Hydrophilic/Polar Region: The amino group (H-bond donor) and carbonyl oxygen (H-bond acceptor).
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Implication: This dual nature suggests high solubility in moderately polar aprotic solvents and temperature-dependent solubility in alcohols.
Solubility Profile & Solvent Selection Strategy
As empirical datasets for this specific intermediate are often proprietary, the following profile is derived from Hansen Solubility Parameters (HSP) and behavior of structural analogs (e.g., 2-acetyl-3-aminothiophene).
Predicted Solubility Landscape
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism / Rationale |
| Polar Aprotic | DMSO, DMF, NMP | Very High (>200 mg/mL) | Strong dipole-dipole interactions; disruption of crystal lattice. |
| Chlorinated | DCM, Chloroform | High | Good dispersion interactions with the thiophene ring. |
| Ethers | THF, 2-MeTHF | High | H-bond acceptance from the amine; moderate polarity. |
| Alcohols | Methanol, Ethanol, IPA | Moderate (T-dependent) | Ideal for recrystallization . High solubility at boiling; low at RT. |
| Aromatics | Toluene | Moderate | |
| Alkanes | Hexane, Heptane | Low / Insoluble | Lack of polarity to overcome lattice energy. Used as anti-solvents . |
| Aqueous | Water | Very Low | Hydrophobic thiophene/alkyl groups dominate. Soluble only at low pH (salt formation). |
Experimental Protocols (Self-Validating)
To generate authoritative data for process design, researchers must use the Isothermal Saturation Method . This protocol includes built-in checks to prevent common errors like supersaturation or degradation.
Protocol A: Gravimetric Solubility Determination
Objective: Determine saturation mole fraction (
Workflow Diagram
Step-by-Step Procedure
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Preparation: Add excess 1-(2-Aminothiophen-3-yl)-2-methylpropan-1-one to 10 mL of solvent in a jacketed glass vessel.
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Equilibration: Stir at constant temperature (
K) for 24–48 hours.-
Validation: Visually confirm solid presence. If solution clears, add more solid.
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Sampling: Stop stirring and allow settling for 30 mins. Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE).
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Quantification:
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Gravimetric: Evaporate solvent in a tared dish under vacuum. Weigh residue.
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HPLC (Preferred): Dilute aliquot with mobile phase and analyze (UV detection @ ~254 nm).
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Replication: Perform in triplicate. Relative Standard Deviation (RSD) must be
.
Thermodynamic Modeling
Experimental data should be correlated using thermodynamic models to allow interpolation at any temperature.
Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility (
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x : Mole fraction solubility.
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T : Absolute temperature (Kelvin).
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A, B, C : Empirical parameters derived from regression analysis.
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Utility: Use this equation to calculate the precise cooling curve for crystallization.
Van't Hoff Equation
Used to determine the thermodynamic functions of dissolution (Enthalpy
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Interpretation:
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If
: Endothermic dissolution (Solubility increases with T). -
If
: Spontaneous dissolution.
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Process Implications: Solvent Selection Logic
For drug development, the choice of solvent depends on the unit operation.
Decision Tree for Process Chemists
Recommendations
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Recrystallization: Isopropyl Alcohol (IPA) is the gold standard for this class of compounds. It offers a steep solubility curve (low loss in mother liquor at 0°C, high capacity at reflux).
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Reaction Solvent: Toluene or THF . Toluene allows for azeotropic water removal (if needed) and easy solvent swaps.
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Anti-Solvent: Heptane . Adding Heptane to a Toluene or Ethyl Acetate solution is an effective method to force precipitation if cooling alone is insufficient.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 699495, 2-Aminothiophene-3-carboxamide (Structural Analog). Retrieved from [Link]
- Sigma-Aldrich.Product Specification: 2-Amino-3-isobutyrylthiophene (CAS 59679-22-4).
- Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press.
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Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds.[1] Wiley-Interscience. (Foundational text for solubility prediction).
